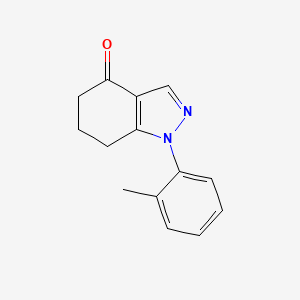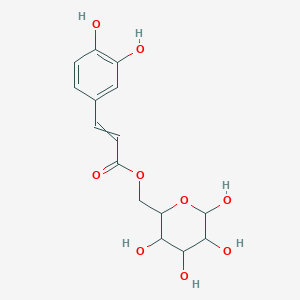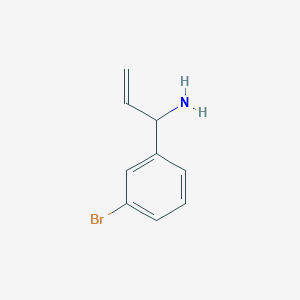
1-(3-Bromophenyl)prop-2-EN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the bromination of phenylprop-2-en-1-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Another method involves the coupling of 3-bromobenzaldehyde with a suitable amine precursor, followed by reduction and subsequent functional group transformations to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the coupling and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for high yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products typically include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)prop-2-EN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)prop-2-EN-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)prop-2-EN-1-amine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)prop-2-EN-1-amine: Chlorine atom instead of bromine.
1-(3-Fluorophenyl)prop-2-EN-1-amine: Fluorine atom instead of bromine.
Uniqueness
1-(3-Bromophenyl)prop-2-EN-1-amine is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with molecular targets. The presence of the bromine atom can enhance certain biological activities and provide distinct chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9H,1,11H2 |
Clave InChI |
WKJYNZMOMAKRRL-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC(=CC=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 6-{7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl}-2-hydroxy-3-methylbenzoate](/img/structure/B12438404.png)
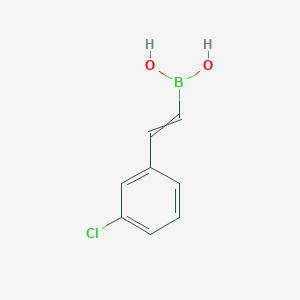
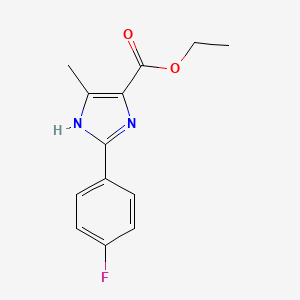
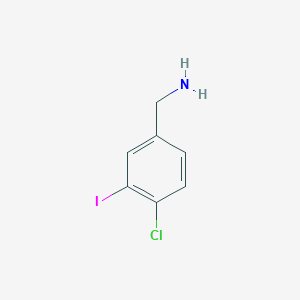
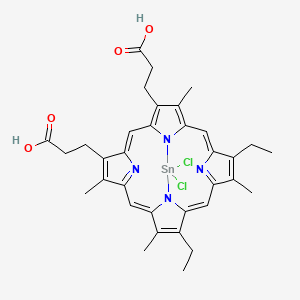
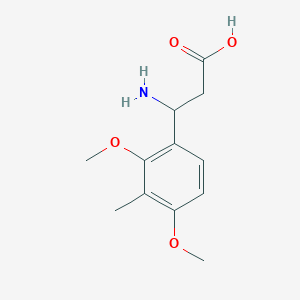
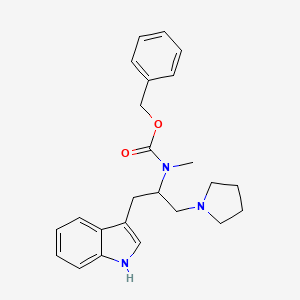
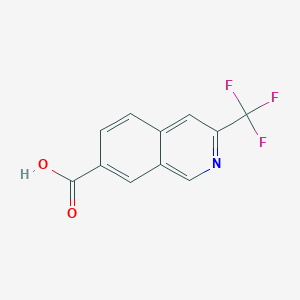
![Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)
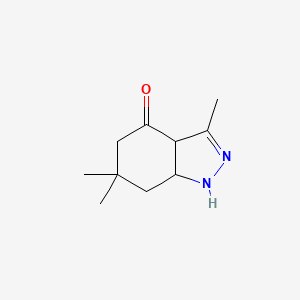
![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)
